molecular formula C8H9ClO B1356379 (3-Chloro-2-methylphenyl)methanol CAS No. 90369-75-8

(3-Chloro-2-methylphenyl)methanol

Cat. No. B1356379
CAS RN: 90369-75-8
M. Wt: 156.61 g/mol
InChI Key: AHZGUZWGHGQNDN-UHFFFAOYSA-N
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Description

“(3-Chloro-2-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO . It has a molecular weight of 156.61 .


Synthesis Analysis

The synthesis of compounds related to “(3-Chloro-2-methylphenyl)methanol” has been reported in the literature . For instance, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains were synthesized and characterized by different analytical techniques including FT-IR, 1H-NMR, and 13C-NMR .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-2-methylphenyl)methanol” involves a benzene ring substituted with a chlorine atom and a methyl group . More detailed structural analysis would require specific experimental data or computational modeling .


Physical And Chemical Properties Analysis

“(3-Chloro-2-methylphenyl)methanol” is a powder with a melting point of 86-87°C . It has a molecular weight of 156.61 .

Scientific Research Applications

Urease Inhibitors

  • Scientific Field: Biochemical Sciences .
  • Application Summary: (3-Chloro-2-methylphenyl)methanol is used in the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which have been found to be potent urease inhibitors .
  • Methods of Application: The compounds were synthesized and characterized by different analytical techniques including FT-IR, 1H-NMR, and 13C-NMR . They were then evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU) .
  • Results: The inhibitory activity IC50 was found in the range of 0.0019 0.0011 to 0.0532 0.9951 M as compared to the standard thiourea (IC50 = 4.7455 0.0545 M) .

Atmospheric Reactions

  • Scientific Field: Atmospheric Chemistry .
  • Application Summary: (3-Chloro-2-methylphenyl)methanol is used in the study of the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical .
  • Methods of Application: The reaction mechanism was investigated by employing highly accurate electronic structure calculations and kinetic modelling .
  • Results: The oxidation of 3-chloro-2-methyl-1-propene results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride .

Organic Compound Synthesis

  • Scientific Field: Organic Chemistry .
  • Application Summary: (3-Chloro-2-methylphenyl)methanol is used as an intermediate for the synthesis of organic compounds .
  • Methods of Application: The compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis condition .
  • Results: The new compound was successfully synthesized .

Safety And Hazards

“(3-Chloro-2-methylphenyl)methanol” is harmful if swallowed and causes skin and eye irritation . It should be handled with appropriate safety measures .

properties

IUPAC Name

(3-chloro-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZGUZWGHGQNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524387
Record name (3-Chloro-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-methylphenyl)methanol

CAS RN

90369-75-8
Record name (3-Chloro-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-2-methylphenyl)methanol
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Synthesis routes and methods I

Procedure details

LAH (61.00 mL, 1.0 M in THF, 61.00 mmol) was added to a solution of 3-chloro-2-methyl-benzoic acid methyl ester (4.50 g, 24.40 mmol) in THF at 0° C. The reaction mixture was stirred for 1 hour, water was added to quench the reaction. The aqueous layer was extracted with Et2O (3×150 mL), and the combined organic phases were washed with brine (1×150 mL) and dried over MgSO4. Purification by column chromatography using hex:EtOAc (4:1) as the eluant afforded 3.97 g of the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3.) δ 1.94 (br s, 1H), 2.36 (s, 3H), 4.67 (br s, 2H), 7.11 (t, J=7.765 Hz, 1H), 7.245 (d, J=7.03 Hz, 1H), 7.30 (d, J=7.91 Hz, 1H).
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61 mL
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4.5 g
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Synthesis routes and methods II

Procedure details

A solution of lithium aluminium hydride (29.8 mL, 29.8 mmol) in THF was cooled to 0° C., and a solution of methyl 3-chloro-2-methylbenzoate (2.5 g, 13.54 mmol) in Tetrahydrofuran (THF) (20 mL) was added dropwise. The mixture was stirred at 0° C. for half hour, warmed up to RT gradually, and stirred at RT for 2 hours. Water and 6N NaOH (4 ml) were added to quench the reaction. The mixture was filtered and the filtrate was concentrated to afford the crude product as a white solid (2.0 g, 94%). 1H NMR (400 MHz, CDCl3) δppm 7.30˜7.35 (m, 2H), 7.16 (m, 1H), 4.74 (s, 2H), 2.40 (s, 3H).
Quantity
29.8 mL
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reactant
Reaction Step One
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2.5 g
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20 mL
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4 mL
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Yield
94%

Synthesis routes and methods III

Procedure details

To a solution of 1.70 g of 3-chloro-2-methylbenzoic acid in 20 mL of THF was added dropwise 20 mL of a borane/THF complex under ice-cooling, followed by stirring at room temperature for 2 hours. After completion of the reaction, 1 N hydrochloric acid was added to the reaction liquid, followed by extraction with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 1.52 g (yield 97%) of a title compound as a white crystal.
Quantity
1.7 g
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20 mL
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloro-2-methylphenyl)methanol
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(3-Chloro-2-methylphenyl)methanol
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Reactant of Route 6
Reactant of Route 6
(3-Chloro-2-methylphenyl)methanol

Citations

For This Compound
1
Citations
LS Kocsis - 2014 - search.proquest.com
Functionalized naphthalenes are valuable building blocks in many areas of chemistry, such as natural products, drugs, and fluorescent dyes, but advances in new synthetic methods to …
Number of citations: 1 search.proquest.com

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